An In-depth Technical Guide to Isononyl Acrylate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Isononyl Acrylate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl acrylate (B77674) (INA) is an acrylate ester recognized for its role in polymer synthesis. As a branched-chain monomer, it imparts unique properties to copolymers, including a low glass transition temperature, flexibility, and hydrophobicity. These characteristics make it a valuable component in the formulation of adhesives, coatings, and sealants.[1] For professionals in drug development, understanding the physicochemical properties and potential biological interactions of such monomers is crucial, particularly in the context of developing transdermal patches and other medical adhesives where biocompatibility and stability are paramount.[] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for isononyl acrylate.
Chemical Structure and Identification
Isononyl acrylate is the ester of acrylic acid and isononyl alcohol. The "isononyl" group is a branched nine-carbon alkyl chain. The exact isomeric composition can vary depending on the manufacturing process.[3][4]
| Identifier | Value |
| Chemical Name | Isononyl acrylate |
| Synonyms | Acrylic Acid Isononyl Ester (mixture of branched chain isomers) |
| IUPAC Name | 7-methyloctyl prop-2-enoate[][5] |
| CAS Number | 51952-49-9[5][6] |
| Molecular Formula | C12H22O2[5][6] |
| Canonical SMILES | CC(C)CCCCCCOC(=O)C=C[] |
| InChI Key | CUXGDKOCSSIRKK-UHFFFAOYSA-N[][5] |
graph Isononyl_Acrylate_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.3]; edge [color="#202124"];// Atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- O1 [len=1.5]; C3 -- O2 [style=double, len=1.5]; O1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C9 -- C11 [len=1.5]; C11 -- C12 [len=1.5];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,0!"]; C3 [pos="2.6,0.5!"]; O1 [pos="3.9,0!"]; O2 [pos="2.6,-1!"]; C4 [pos="5.2,0.5!"]; C5 [pos="6.5,0!"]; C6 [pos="7.8,0.5!"]; C7 [pos="9.1,0!"]; C8 [pos="10.4,0.5!"]; C9 [pos="11.7,0!"]; C10 [pos="13.0,0.5!"]; C11 [pos="11.7,-1!"]; C12 [pos="13.0,-1.5!"]; }
Physicochemical Properties
The physical and chemical properties of isononyl acrylate are summarized in the table below. These properties are critical for its handling, storage, and application in polymer synthesis.
| Property | Value | Reference |
| Molecular Weight | 198.31 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 0.879 g/cm³ | [6] |
| Boiling Point | 247.3 °C at 760 mmHg | [6] |
| Flash Point | 83.6 °C | [6] |
| Refractive Index | 1.4370 to 1.4420 | [][6] |
| Vapor Pressure | 0.0259 mmHg at 25 °C | [6] |
| Solubility | Slightly soluble in chloroform (B151607) and dichloromethane | [6] |
| Glass Transition Temperature (Tg) | -58 °C |
Experimental Protocols
Synthesis of Isononyl Acrylate via Transesterification
This protocol describes a general method for the synthesis of higher acrylates from a lower acrylate, such as methyl acrylate, and a higher alcohol.
Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head.
-
Charging Reactants: The flask is charged with isononyl alcohol, an excess of methyl acrylate (e.g., 2 molar equivalents), a catalytic amount of an acid catalyst such as p-toluenesulfonic acid, and a polymerization inhibitor like hydroquinone.
-
Reaction: The mixture is heated to reflux. The reaction proceeds by transesterification, where isononyl alcohol displaces methanol (B129727) from methyl acrylate.
-
Removal of Byproduct: The methanol produced forms a low-boiling azeotrope with methyl acrylate, which is continuously removed by distillation. This shifts the equilibrium towards the product.
-
Reaction Monitoring: The reaction progress can be monitored by tracking the amount of distillate collected.
-
Workup: Once the reaction is complete, the excess methyl acrylate is removed by distillation. The remaining crude product is then purified.
Purification of Isononyl Acrylate
Purification is typically achieved through vacuum distillation to separate the desired product from unreacted starting materials, catalyst, and any high-boiling byproducts.
Methodology:
-
Neutralization: The crude product is first washed with a dilute aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.
-
Drying: The organic layer is separated and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Vacuum Distillation: The dried product is distilled under reduced pressure. The appropriate pressure and temperature will depend on the specific isomeric composition of the isononyl acrylate. The purified product is collected as a colorless liquid.
Free-Radical Polymerization of Isononyl Acrylate
This protocol outlines a general procedure for the free-radical polymerization of isononyl acrylate to form poly(isononyl acrylate).
Methodology:
-
Reaction Setup: A reaction vessel is equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas.
-
Reagents: Isononyl acrylate, a free-radical initiator (e.g., azobisisobutyronitrile, AIBN), and a suitable solvent (e.g., toluene) are added to the vessel.
-
Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.
-
Polymerization: The reaction mixture is heated to a temperature that initiates the decomposition of the initiator (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a set amount of time.
-
Termination and Isolation: The polymerization is quenched by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven to a constant weight.
Polymerization Characteristics and Reactivity
The polymerization of isononyl acrylate proceeds via a free-radical mechanism. The kinetics of acrylate polymerization are generally characterized by high propagation rates.[7][8][9] Specific kinetic parameters and reactivity ratios for isononyl acrylate are not widely reported and would need to be determined experimentally for specific copolymerization systems. The large, branched alkyl group of isononyl acrylate influences the properties of the resulting polymer, leading to a low glass transition temperature and increased flexibility.
Biological Activity and Signaling Pathways
There is currently a lack of publicly available scientific literature detailing the specific interactions of isononyl acrylate with biological signaling pathways. For many industrial monomers, the primary biological consideration is their toxicological profile rather than specific molecular signaling interactions. The metabolism of acrylates is a key aspect of their biological effect.
Acrylate esters can be hydrolyzed by carboxylesterases to acrylic acid and the corresponding alcohol.[10] Acrylic acid can then be conjugated with glutathione and further processed to mercapturic acid derivatives for excretion.[10] The cytotoxicity of acrylates has been studied, and it is generally observed that acrylates are more cytotoxic than their corresponding methacrylates.[11]
Toxicological Profile
The toxicological data for isononyl acrylate is not extensively reported. However, data for structurally similar long-chain acrylates can provide an indication of its potential hazards.
| Toxicological Endpoint | Species | Route | Value | Reference (for related compounds) |
| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg (for isooctyl acrylate) | [12] |
| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg (for isooctyl acrylate) | |
| Acute Inhalation LC50 | Rat | Inhalation | 10.3 mg/L (for n-butyl acrylate) | [10] |
| Skin Irritation | Rabbit | Dermal | Slightly irritating (for isooctyl acrylate) | [12] |
| Eye Irritation | Rabbit | Ocular | Slightly irritating (for isooctyl acrylate) | [12] |
Isononyl acrylate is classified as causing skin and serious eye irritation.[][5] It may also cause respiratory irritation and is considered toxic to aquatic life with long-lasting effects.[13]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group in the range of 5.8-6.4 ppm. The protons on the carbon adjacent to the ester oxygen would appear around 4.1 ppm. The numerous protons of the branched isononyl chain would produce a complex set of overlapping signals in the aliphatic region (0.8-1.7 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around 166 ppm. The vinyl carbons would appear in the 128-131 ppm region. The carbon of the -OCH2- group would be around 64 ppm, and the various carbons of the isononyl group would resonate in the 10-40 ppm range.
-
FTIR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations in the 1150-1250 cm⁻¹ region and C=C stretching around 1635 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ range.
Conclusion
Isononyl acrylate is a versatile monomer with properties that are highly advantageous in the field of polymer chemistry, particularly for applications requiring flexibility and adhesion. While detailed biological pathway information and specific quantitative polymerization and toxicological data are limited in the public domain, this guide provides a foundational understanding of its chemical nature and handling. For researchers and professionals in drug development, the provided protocols and property tables offer a starting point for its application and further investigation, with the caveat that key parameters may need to be determined experimentally for specific use cases.
References
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- 3. Isononyl Acrylate (mixture of branched chain isomers) (sta… [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Isononyl acrylate | C12H22O2 | CID 104027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isononyl acrylate|lookchem [lookchem.com]
- 7. imaging.org [imaging.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute toxicity, genotoxicity, and dermal carcinogenicity assessment of isooctyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isononyl Acrylate | 51952-49-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
